4-(2-Methoxyphenyl)-1-piperazineacetamidoxime
Description
Properties
IUPAC Name |
N'-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-19-12-5-3-2-4-11(12)17-8-6-16(7-9-17)10-13(14)15-18/h2-5,18H,6-10H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCMHGPDEIGAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372441 | |
| Record name | N-HYDROXY-2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHANIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261623-50-1 | |
| Record name | N-HYDROXY-2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHANIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
Preparation of 1-(2-Methoxyphenyl)piperazine
The 4-(2-methoxyphenyl)piperazine scaffold is synthesized through nucleophilic aromatic substitution or reductive amination. A validated method involves:
Reactants :
- 2-Methoxyphenyl bromide (1.0 eq)
- Anhydrous piperazine (1.2 eq)
- Potassium carbonate (3.0 eq)
- Tetrabutylammonium bromide (0.06 eq)
- Acetone (solvent)
Procedure :
The reaction mixture is refluxed at 60°C for 21 hours under nitrogen, with progress monitored by TLC (ethyl acetate/hexane, 1:3). Post-reaction, inorganic salts are filtered, and the filtrate is concentrated under reduced pressure. Residual 2-methoxyphenyl bromide is removed via hexane washes (4 × 7.5 L), followed by ethyl acetate extraction and drying over anhydrous Na2SO4. The product is obtained as a pale-yellow oil with 85% yield (GC purity >95%).
Introduction of the Acetamidoxime Group
Nitrile Intermediate Synthesis
The piperazine derivative is alkylated with chloroacetonitrile under phase-transfer conditions:
Reactants :
- 1-(2-Methoxyphenyl)piperazine (1.0 eq)
- Chloroacetonitrile (1.1 eq)
- Potassium iodide (0.1 eq)
- Dimethylformamide (DMF, solvent)
Procedure :
The mixture is stirred at 80°C for 12 hours. Excess DMF is removed under vacuum, and the crude product (1-(2-methoxyphenyl)-4-(cyanomethyl)piperazine) is purified via silica gel chromatography (CH2Cl2/MeOH, 9:1), yielding 78% of a white solid.
Amidoxime Formation
The nitrile intermediate is converted to amidoxime using hydroxylamine:
Method A (Classical Hydroxylamine Addition) :
- Reactants :
- 1-(2-Methoxyphenyl)-4-(cyanomethyl)piperazine (1.0 eq)
- Hydroxylamine hydrochloride (2.5 eq)
- Sodium carbonate (3.0 eq)
- Ethanol/water (3:1, solvent)
- Procedure :
Reflux at 80°C for 6 hours. The mixture is cooled, filtered, and concentrated. Recrystallization from isopropyl alcohol yields the title compound as colorless crystals (72% yield, HPLC purity >98%).
Method B (Solvent-Free Ultrasound-Assisted) :
- Reactants :
- Nitrile intermediate (1.0 eq)
- Hydroxylamine hydrochloride (2.2 eq)
- ZnO (0.5 eq)
Optimization of Reaction Conditions
Catalytic Systems
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation rates by 40% compared to uncatalyzed reactions. Sodium iodide in DMF facilitates nucleophilic substitution, reducing side products like bis-alkylated piperazine.
Analytical Characterization
Impurity Profiling
Major byproducts include:
Industrial-Scale Considerations
A pilot-scale synthesis (10 kg batch) employs:
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-1-piperazineacetamidoxime can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in treating neurological and psychiatric disorders. Its interactions with various receptors make it a candidate for developing new treatments for conditions such as depression and anxiety.
- Receptor Interactions : 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime exhibits affinity for serotonin receptors (5-HT1A), which are crucial in mood regulation. Studies have shown that similar compounds can act as antagonists at these receptors, potentially influencing neurotransmitter systems involved in mood disorders .
Pharmacological Studies
Research has highlighted the compound's ability to modulate receptor activity, which may lead to beneficial effects in managing conditions like bladder dysfunction. For instance, related compounds have demonstrated selective activity at the 5-HT(1A) receptor, showing promise in controlling bladder function through central nervous system pathways .
- Case Study : A study on N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079), a derivative of this compound, indicated its efficacy as a competitive antagonist at the 5-HT(1A) receptor, enhancing bladder volume capacity without affecting contractility .
Biological Research
In biological research, the compound serves as a probe to study various biological processes and interactions. Its potential as an antimicrobial agent is also being explored, with preliminary studies indicating activity against several pathogens.
- Antimicrobial Activity : Similar arylpiperazine compounds have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be further investigated for its antimicrobial properties.
Industrial Applications
The unique chemical properties of this compound make it valuable in developing new materials and pharmaceuticals. Its role as a building block for synthesizing more complex molecules is particularly noteworthy.
- Materials Science : The compound's chemical structure allows for modifications that can lead to new materials with specific electronic and optical properties. This versatility is advantageous in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptor subtype and the context of its use .
Comparison with Similar Compounds
Key Observations :
- The acetamidoxime group in the target compound may offer improved metabolic stability compared to carbothioamides (e.g., ) or phthalimide derivatives (e.g., ) .
- Alkyl chain length (e.g., propyl vs. butyl linkers) impacts receptor selectivity; longer chains often enhance 5-HT$_{1A}$ affinity .
Pharmacological Activity and Receptor Affinity
Arylpiperazines with 4-(2-methoxyphenyl) groups frequently target 5-HT$_{1A}$ receptors and serotonin transporters (SERT). Comparative
Key Observations :
- Neutral antagonists (e.g., BMY 7378) exhibit potent 5-HT$_{1A}$-mediated inhibition of bladder function, while partial agonists lack this effect .
- Dual SERT/5-HT${1A}$ agents (e.g., Compound 21) are promising antidepressants but require balanced K$i$ values .
Key Observations :
- Anti-inflammatory activity correlates with alkyl chain length; butyl derivatives (e.g., 3b) outperform propyl analogues .
- Antibacterial efficacy is structure-dependent, with cinnamyl-piperazine hybrids showing broad-spectrum activity .
Molecular Docking and Selectivity
- 5-HT$_{1A}$ Binding : The 2-methoxyphenyl group anchors to hydrophobic pockets, while the acetamidoxime may interact with Ser residues via hydrogen bonds .
- Selectivity Over Dopamine Receptors : Unlike 2,3-dichlorophenyl-piperazines (e.g., ), 2-methoxyphenyl derivatives exhibit minimal D$_3$ affinity, reducing off-target effects .
Biological Activity
Overview
4-(2-Methoxyphenyl)-1-piperazineacetamidoxime is a synthetic compound belonging to the arylpiperazine class, which is characterized by its methoxyphenyl group linked to a piperazine ring and an acetamidoxime moiety. This compound has garnered attention for its potential therapeutic applications, particularly in the realms of neurology and psychiatry, due to its interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system. The compound has been shown to act as both an agonist and antagonist at specific receptor sites, thereby modulating neurotransmission and influencing physiological responses. Notably, it exhibits high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes, which are crucial in the regulation of mood, anxiety, and other neuropsychiatric functions .
Affinity for Receptors
The compound's affinity for serotonin receptors has been quantitatively assessed in various studies. Below is a summary of receptor binding affinities:
| Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT1A | < 0.2 nM | |
| 5-HT2A | High affinity noted | |
| Sigma-1 | pKi = 6.51 | |
| Sigma-2 | pKi = 6.79 |
These values indicate that this compound has a strong binding affinity for these receptors, suggesting significant potential for modulating serotonergic activity.
Case Studies
- Neuropharmacological Effects : In vivo studies have demonstrated that the compound can influence behaviors associated with anxiety and depression. For instance, it was shown to reduce immobility in the forced swim test, indicating potential antidepressant activity when administered at specific doses .
- Bladder Function Regulation : Another study explored the effects of the compound on bladder function. It was found that this compound could increase bladder volume capacity without affecting contractility, suggesting a role in managing urinary disorders .
Comparative Analysis with Similar Compounds
The pharmacological profile of this compound can be compared with other arylpiperazines such as trazodone and urapidil:
| Compound | Primary Use | Mechanism |
|---|---|---|
| This compound | Potential antidepressant and bladder function regulator | Serotonin receptor modulation |
| Trazodone | Antidepressant | Serotonin reuptake inhibition |
| Urapidil | Antihypertensive | Alpha-adrenergic receptor blockade |
This comparison highlights the unique aspects of this compound, particularly its dual action on both serotonergic pathways and bladder control mechanisms.
Q & A
Q. What are the key considerations for the safe handling and storage of 4-(2-Methoxyphenyl)-1-piperazineacetamidoxime in laboratory settings?
Answer:
- Safety Protocols : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation (Category 1C/1 for skin/eye hazards) .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture and oxidizers .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area and avoid dust formation .
Q. What synthetic strategies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?
Answer:
- Key Steps :
- Reductive Amination : React 2-methoxyphenylpiperazine with chloroacetyl chloride to form intermediates. Optimize using acetone as a solvent with potassium carbonate to minimize byproducts (e.g., ethoxyethyl derivatives) .
- Microwave-Assisted Hydrolysis : Hydrolyze esters under controlled microwave conditions (e.g., 150°C, 20 min) to enhance yield and purity .
- Purification : Use column chromatography (silica gel, 10% MeOH/DCM) or recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : Confirm substitution patterns via H NMR (e.g., methoxy singlet at δ 3.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H] at m/z 315.02 for related analogs) .
- HPLC : Assess purity (>98%) with C18 columns (gradient: 10–90% acetonitrile/water, 0.1% TFA) .
Advanced Research Questions
Q. How can researchers design experiments to assess the serotonin receptor binding affinity of this compound derivatives?
Answer:
- Radioligand Displacement Assays :
Q. What methodological approaches are recommended for evaluating the cytotoxic potential of this compound in cancer cell lines?
Answer:
Q. How should researchers address discrepancies in pharmacological activity data between in vitro and in vivo studies of this compound analogs?
Answer:
- Pharmacokinetic Profiling :
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Co-administer CYP inhibitors (e.g., ketoconazole) in vivo .
- Bioavailability : Compare plasma concentrations (LC-MS/MS) after oral vs. intravenous dosing. Structural modifications (e.g., PEGylation) may improve absorption .
- Species-Specific Differences : Test receptor isoforms across species (e.g., human vs. murine 5-HT) to explain efficacy gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
